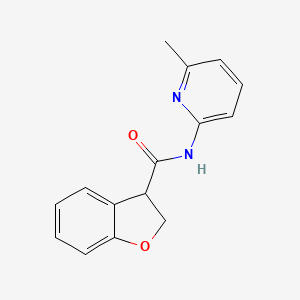![molecular formula C15H15N3O2 B7562907 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways such as phosphodiesterase, protein kinase C, and mitogen-activated protein kinase. This compound has also been reported to modulate the expression of various genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to reduce inflammation and angiogenesis in various animal models. Additionally, it has been reported to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activity at low concentrations, making it suitable for use in various assays. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for the study of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Another potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, the development of analogs of this compound with improved solubility and potency could lead to the development of novel therapeutics.
合成方法
The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propan-2-yl isocyanate and subsequently treated with sodium hydride to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the product can be optimized by modifying the reaction conditions.
科学研究应用
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been reported to exhibit antifungal and antibacterial activities.
属性
IUPAC Name |
3-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(2)13-7-16-14(20-13)8-18-9-17-12-6-4-3-5-11(12)15(18)19/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHPMPXAUJHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562825.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)
![[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562841.png)
![[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7562845.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)


![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)